molecular formula C21H21N3O4 B15152200 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione

Cat. No.: B15152200
M. Wt: 379.4 g/mol
InChI Key: PUXYXGBWFGLUCG-UHFFFAOYSA-N
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Description

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of an indole core, a piperazine ring, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole core. The methoxyphenyl group is then attached via a Friedel-Crafts acylation reaction, using methoxybenzoyl chloride as the acylating agent. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the indole core and the piperazine ring.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. It has been studied as a potential drug candidate for the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate the activity of downstream signaling pathways, leading to its therapeutic effects. Additionally, the compound may interact with other molecular targets, such as enzymes and ion channels, contributing to its diverse biological activities.

Comparison with Similar Compounds

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione can be compared with other similar compounds, such as:

    Trazodone: An antidepressant that also contains a piperazine ring and exhibits affinity for alpha1-adrenergic receptors.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist used for the treatment of hypertension.

These compounds share structural similarities and pharmacological properties with this compound, but each has unique features that contribute to its specific therapeutic applications.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]indole-2,3-dione

InChI

InChI=1S/C21H21N3O4/c1-28-18-9-5-4-8-17(18)22-10-12-23(13-11-22)19(25)14-24-16-7-3-2-6-15(16)20(26)21(24)27/h2-9H,10-14H2,1H3

InChI Key

PUXYXGBWFGLUCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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